N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of quinazolinone-based acetamides characterized by a sulfanyl bridge linking the quinazolinone core to an acetamide moiety. The quinazolinone ring is substituted with a 4-methylphenyl group at position 3, while the acetamide nitrogen is attached to a 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-15-7-11-18(12-8-15)28-23(30)19-5-3-4-6-21(19)27-24(28)31-14-22(29)26-17-10-9-16(2)20(25)13-17/h3-13H,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYJUHIAFKFJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477331-38-7 | |
| Record name | N-(3-CL-4-ME-PH)-2-((3-(4-ME-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Coupling with the Acetamide Moiety: The final step involves coupling the quinazolinone-sulfanyl intermediate with the acetamide moiety, typically using amide bond formation reactions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The chloro and methyl groups on the phenyl rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Ring
Example Compound :
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
- Key Difference: Replacement of the 4-methylphenyl group on the quinazolinone with a 4-ethoxyphenyl group.
- Enhanced solubility due to the polar ethoxy group may improve bioavailability .
Example Compound :
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
- Key Difference: 4-Chlorophenyl on the quinazolinone and a 3-chloro-4-fluorophenyl on the acetamide.
- The fluorine atom may improve metabolic stability compared to non-halogenated analogs .
Substituent Variations on the Acetamide Moiety
Example Compound :
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ()
- Key Difference : A bulky 2,4,6-trimethylphenyl group replaces the 3-chloro-4-methylphenyl group.
- Impact :
Example Compound :
N-(3-Chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
- Key Difference : The acetamide nitrogen is attached to a simpler 3-chlorophenyl group (lacking the 4-methyl substituent).
- Impact :
Physicochemical and Crystallographic Insights
Molecular Properties
Hydrogen-Bonding and Crystal Packing
- : Crystallographic studies of related acetamides reveal R22(10) hydrogen-bonded dimers, stabilized by N–H⋯O interactions. Substituents like chloro or methyl groups influence dihedral angles between aromatic rings, affecting packing efficiency and solubility .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, literature reviews, and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C24H20ClN3O3S
- SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Cl
- InChIKey : CSAZETONFZOEJP-UHFFFAOYSA-N
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 466.09868 | 209.3 |
| [M+Na]+ | 488.08062 | 227.1 |
| [M+NH4]+ | 483.12522 | 216.7 |
| [M+K]+ | 504.05456 | 215.2 |
| [M-H]- | 464.08412 | 216.2 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For example, Mannich bases, which share structural similarities, have been shown to possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxicity of related Mannich bases found that some exhibited IC50 values ranging from 8.2 to 32.1 μM against prostate cancer cells (PC-3). The most potent compounds showed an average interference with DNA topoisomerase I activity of approximately 40% .
Antimicrobial Properties
The antimicrobial potential of compounds related to this class has also been explored. Mannich bases have demonstrated antibacterial and antifungal activities, suggesting that N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may possess similar properties.
Summary of Antimicrobial Activities
| Activity Type | Observed Effect |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibitory effects on various fungal strains |
The mechanisms underlying the biological activities of this compound are thought to involve the inhibition of critical enzymes and pathways in target cells. For instance, studies on Mannich bases have suggested that they may inhibit DNA synthesis or interfere with cell cycle progression in cancer cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Step 1 : Begin with condensation of 4-methylphenyl-substituted quinazolinone derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Step 2 : Introduce the 3-chloro-4-methylphenylacetamide moiety via nucleophilic substitution or coupling reactions. Monitor reaction progress using TLC or HPLC to identify intermediate purity .
- Step 3 : Optimize reaction conditions (temperature, solvent polarity, catalyst) to minimize side products. For example, ethanol as a solvent may enhance selectivity in thiol-acetamide bond formation .
- Step 4 : Purify the final product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via NMR (>95% by ¹H/¹³C NMR) and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of aromatic protons (δ 6.5–8.5 ppm), sulfanyl groups (δ 3.5–4.5 ppm), and amide carbonyl signals (δ 165–170 ppm). IR spectroscopy can verify C=O (1650–1750 cm⁻¹) and S–S/S–C bonds .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₁ClN₃O₂S: ~450.8 Da) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DCM/hexane mixtures .
Q. What are the key solubility and stability considerations for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrins .
- Stability : Perform accelerated degradation studies under varying pH (1–9), light, and temperature (4–37°C). Monitor via HPLC for hydrolytic cleavage of the sulfanyl or amide bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Hypothesis Testing : Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays) to distinguish direct target effects from off-target interactions .
- Batch Analysis : Replicate studies using independently synthesized batches to rule out synthetic variability. Characterize impurities via LC-MS and assess their bioactivity .
- Structural Modifications : Synthesize analogs (e.g., replacing 4-methylphenyl with halogenated variants) to isolate structural contributors to activity discrepancies .
Q. What mechanistic insights can be gained from studying its interaction with quinazolinone-binding enzymes?
- Methodological Answer :
- Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) with kinases or DHFR enzymes, common targets of quinazolinone derivatives .
- Molecular Dynamics (MD) Simulations : Model docking poses to identify critical interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing with the 4-methylphenyl group) .
- Mutagenesis Studies : Engineer enzyme mutants (e.g., Ala-scanning of binding pockets) to validate predicted interaction sites .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Systematically alter the quinazolinone ring (e.g., introduce electron-withdrawing groups at C-6/C-7) to enhance π-π stacking with aromatic enzyme residues .
- Side-Chain Optimization : Replace the 3-chloro-4-methylphenyl group with bioisosteres (e.g., trifluoromethyl or cyano) to improve metabolic stability .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent electronegativity, steric bulk, and logP with activity data from analog libraries .
Q. What strategies mitigate oxidative degradation of the sulfanyl bridge during long-term storage?
- Methodological Answer :
- Antioxidant Additives : Store lyophilized samples with 0.1% BHT or ascorbic acid to prevent radical-mediated S–S bond cleavage .
- Packaging : Use amber vials under nitrogen or argon to limit oxygen and light exposure .
- Stabilized Formulations : Encapsulate in liposomes or polymeric nanoparticles to shield reactive groups .
Data Contradiction Analysis
Q. Why might in vitro enzyme inhibition data conflict with in vivo efficacy results?
- Methodological Answer :
- Pharmacokinetic Factors : Assess bioavailability (e.g., plasma half-life, tissue distribution) to identify poor absorption or rapid clearance .
- Metabolite Interference : Profile metabolites via LC-MS/MS in plasma/tissue homogenates. Active metabolites may contribute to in vivo effects not observed in vitro .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets that modulate in vivo responses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
